molecular formula C12H10FNO2S B13358254 N-(2-fluorophenyl)benzenesulfonamide

N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B13358254
M. Wt: 251.28 g/mol
InChI Key: MKRQPKPFOBVGFY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)benzenesulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure, which incorporates a sulfonamide group linked to a fluorinated aromatic system, is a key pharmacophore in the development of novel therapeutic agents. This compound is closely related to benzenesulfonamide derivatives that are actively being investigated as potent inhibitors of viral targets. Specifically, structural analogues have demonstrated promising activity as HIV-1 Capsid (CA) protein inhibitors, which can disrupt both early and late stages of the viral replication cycle . Furthermore, the benzenesulfonamide moiety is a well-established scaffold in the design of antimicrobial agents. Research into hybrid molecules incorporating this structure has shown efficacy against a range of Gram-positive and Gram-negative bacteria, including multi-drug-resistant strains, with some derivatives also exhibiting the ability to suppress biofilm formation . The fluorine atom on the phenyl ring is a common modification in drug design, influencing the molecule's lipophilicity, metabolic stability, and overall binding affinity to biological targets . In research settings, this compound may also serve as a valuable synthetic intermediate or building block for the construction of more complex molecules, such as thiopyrimidine-benzenesulfonamide hybrids, for various biological evaluations . Researchers utilize this and related sulfonamides to study protein-ligand interactions, including binding mechanisms with carrier proteins like Human Serum Albumin (HSA), which is critical for understanding drug distribution and pharmacokinetics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

N-(2-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10FNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H

InChI Key

MKRQPKPFOBVGFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F

Origin of Product

United States

Foundational & Exploratory

The Medicinal Chemistry Potential of N-(2-fluorophenyl)benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold is a privileged motif in medicinal chemistry, forming the backbone of a multitude of clinically approved drugs. The introduction of a fluorine atom onto the N-phenyl ring, specifically at the ortho position, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, offering a promising avenue for the development of novel therapeutic agents. This in-depth technical guide explores the medicinal chemistry potential of N-(2-fluorophenyl)benzenesulfonamide derivatives, with a primary focus on their synthesis, and prospective anticancer and antimicrobial applications. While direct and extensive research on this specific substitution pattern is emerging, this guide synthesizes data from closely related fluorinated benzenesulfonamides to provide a comprehensive overview of their potential. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Incorporation of the 2-Fluorophenyl Moiety

The benzenesulfonamide core is a versatile pharmacophore, renowned for its ability to interact with a wide range of biological targets.[1][2] Its synthetic tractability allows for facile derivatization, enabling the fine-tuning of its pharmacological profile. The strategic introduction of a fluorine atom, particularly on an N-aryl substituent, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate binding affinity through unique electronic interactions.

The 2-fluorophenyl group is of particular interest due to the ortho-fluorine's ability to:

  • Induce a specific conformation: The steric and electronic influence of the ortho-fluorine can lock the N-phenyl ring in a preferred orientation relative to the sulfonamide bridge, potentially leading to enhanced and more selective target engagement.

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide proton, influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor.

  • Enhance Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.

This guide will delve into the synthetic pathways to access N-(2-fluorophenyl)benzenesulfonamide derivatives and explore their potential as anticancer and antimicrobial agents, drawing upon the established knowledge of analogous compounds.

Synthesis of N-(2-fluorophenyl)benzenesulfonamide Derivatives

The most common and efficient method for the synthesis of N-aryl benzenesulfonamides is the reaction of a substituted benzenesulfonyl chloride with the corresponding aniline derivative.[1]

General Synthetic Workflow

The synthesis of N-(2-fluorophenyl)benzenesulfonamide derivatives typically follows a two-step process: the preparation of the requisite benzenesulfonyl chloride and the subsequent sulfonamide bond formation.

G cluster_0 Step 1: Benzenesulfonyl Chloride Synthesis cluster_1 Step 2: Sulfonamide Formation A Substituted Benzene C Substituted Benzenesulfonyl Chloride A->C Chlorosulfonation B Chlorosulfonic Acid B->C D Substituted Benzenesulfonyl Chloride F N-(2-fluorophenyl)benzenesulfonamide Derivative D->F Pyridine or Triethylamine E 2-Fluoroaniline E->F

Figure 1: General synthetic workflow for N-(2-fluorophenyl)benzenesulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(2-fluorophenyl)-4-methylbenzenesulfonamide

This protocol provides a representative example for the synthesis of a simple N-(2-fluorophenyl)benzenesulfonamide derivative.

Materials:

  • 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

  • 2-Fluoroaniline

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline (1.0 eq.) in dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq.) dropwise.

  • Sulfonyl Chloride Addition: To the stirred solution, add a solution of 4-methylbenzenesulfonyl chloride (1.05 eq.) in DCM dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(2-fluorophenyl)-4-methylbenzenesulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Anticancer Potential of N-(2-fluorophenyl)benzenesulfonamide Derivatives

While specific data for N-(2-fluorophenyl)benzenesulfonamide derivatives is limited, the broader class of fluorinated benzenesulfonamides has demonstrated significant anticancer activity through various mechanisms.[3][4]

Mechanism of Action: Carbonic Anhydrase Inhibition

A prominent mechanism of action for many anticancer sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and proliferation.

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX/XII Upregulation HIF1a->CAIX pHe_acidic Acidic Extracellular pH (pHe) CAIX->pHe_acidic pHi_alkaline Alkaline Intracellular pH (pHi) CAIX->pHi_alkaline Inhibition CA IX/XII Inhibition CAIX->Inhibition Sulfonamide N-(2-fluorophenyl) benzenesulfonamide Sulfonamide->Inhibition pH_reversal pH Gradient Reversal Inhibition->pH_reversal Apoptosis Apoptosis & Reduced Proliferation pH_reversal->Apoptosis

Figure 2: Proposed mechanism of anticancer activity via carbonic anhydrase inhibition.

The sulfonamide moiety of these derivatives can coordinate to the zinc ion in the active site of CAs, leading to potent inhibition. The 2-fluorophenyl group can contribute to enhanced binding affinity and selectivity for specific CA isoforms.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

Studies on various substituted benzenesulfonamide derivatives have provided valuable SAR insights that can guide the design of novel N-(2-fluorophenyl) analogues.

Compound Class Substitution Pattern Observed Activity Reference
Thiazolone-benzenesulfonamidesVaried aryl substitutionsSignificant inhibitory effect against breast cancer cell lines (MDA-MB-231, MCF-7) with IC50 values in the low micromolar range.[2][5]
s-Triazine-benzenesulfonamidesCyclic linkersPotent inhibition of hCA IX and anticancer activity against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines.[3]
Indoline-benzenesulfonamidesVaried N-phenyl substitutionsModerate to good anticancer activity against A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate) cancer cell lines.[4]

Table 1: Anticancer Activity of Analogous Benzenesulfonamide Derivatives

These findings suggest that the nature of the substituent on the benzenesulfonamide ring, in combination with the N-aryl group, plays a critical role in determining the anticancer potency and selectivity. The introduction of a 2-fluorophenyl group is a rational strategy to explore novel chemical space within this promising class of compounds.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(2-fluorophenyl)benzenesulfonamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N-(2-fluorophenyl)benzenesulfonamide derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Potential of N-(2-fluorophenyl)benzenesulfonamide Derivatives

Sulfonamides were among the first antimicrobial agents to be widely used and continue to be a source of inspiration for the development of new antibacterial and antifungal drugs.[6][7][8][9]

Mechanism of Action: Dihydropteroate Synthase Inhibition

The classical mechanism of action of sulfonamides as antibacterial agents is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. As humans obtain folic acid from their diet, DHPS inhibitors are selectively toxic to bacteria.

G cluster_0 Bacterial Folic Acid Synthesis cluster_1 Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolic Acid (DHF) PABA->DHF DHPS DHPS Dihydropteroate Synthase (DHPS) Inhibition DHPS Inhibition DHPS->Inhibition THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide N-(2-fluorophenyl) benzenesulfonamide Sulfonamide->Inhibition Bacteriostasis Bacteriostasis Inhibition->Bacteriostasis

Figure 3: Proposed mechanism of antimicrobial activity via DHPS inhibition.

The N-(2-fluorophenyl)benzenesulfonamide scaffold can act as a competitive inhibitor of PABA, binding to the active site of DHPS and blocking the synthesis of folic acid.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

The antimicrobial activity of benzenesulfonamide derivatives is highly dependent on the substitution pattern.

Compound Class Substitution Pattern Observed Activity Reference
Benzenesulfonamide-fluoroquinolonesN4-piperazinyl derivatizationShift in activity from Gram-negative to Gram-positive strains.[10]
Thiazolone-benzenesulfonamidesVaried aryl substitutionsSignificant inhibition against S. aureus and antibiofilm activity against K. pneumonia.[2][5]
1,2-Benzisothiazole-benzenesulfonamidesSulfonylurea derivativesGood antibacterial activity against Gram-positive bacteria.[6]

Table 2: Antimicrobial Activity of Analogous Benzenesulfonamide Derivatives

These studies highlight the potential for developing potent and selective antimicrobial agents by modifying the benzenesulfonamide scaffold. The inclusion of a 2-fluorophenyl group could enhance the antibacterial spectrum or potency of these derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique for determining MIC values.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • N-(2-fluorophenyl)benzenesulfonamide derivatives (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) in sterile saline. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare a two-fold serial dilution of the N-(2-fluorophenyl)benzenesulfonamide derivatives in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Conclusion and Future Directions

N-(2-fluorophenyl)benzenesulfonamide derivatives represent a promising class of compounds with significant potential in medicinal chemistry. Based on the extensive research on analogous fluorinated benzenesulfonamides, it is reasonable to hypothesize that these derivatives will exhibit noteworthy anticancer and antimicrobial activities. The ortho-fluoro substitution is anticipated to confer advantageous physicochemical and pharmacological properties, potentially leading to compounds with enhanced potency, selectivity, and metabolic stability.

Future research in this area should focus on:

  • Synthesis and Screening: The synthesis of a focused library of N-(2-fluorophenyl)benzenesulfonamide derivatives with diverse substituents on the benzenesulfonamide ring, followed by systematic screening for anticancer and antimicrobial activities.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action for the most active compounds.

  • Structure-Activity Relationship (SAR) Elucidation: Comprehensive SAR studies to guide the optimization of lead compounds.

  • In Vivo Evaluation: Preclinical evaluation of the most promising candidates in relevant animal models of cancer and infectious diseases.

This technical guide provides a solid foundation for researchers to embark on the exploration of N-(2-fluorophenyl)benzenesulfonamide derivatives as a fertile ground for the discovery of novel therapeutic agents.

References

  • Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., & Elsaadi, M. T. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16781.
  • BenchChem. (n.d.). Buy 3-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide (EVT-3679357).
  • González, J., Canora, L., de la Cuesta, E., & Rodríguez, A. (2005). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. Journal of Medicinal Chemistry, 48(8), 2887–2895.
  • Pansare, D. N., & Shelke, R. N. (2019).
  • Nemr, M. T., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241–26257.
  • Nemr, M. T., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241–26257.
  • Perrone, F., Gnerre, C., Catanzaro, A., & Giammona, G. (2000). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Il Farmaco, 55(5), 374–379.
  • Juškaitė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., & Matulis, D. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Models. Molecules, 26(22), 6886.
  • Ghorab, M. M., Ragab, F. A., Al-Said, M. S., & Nissan, Y. M. (2012). Benzenesulfonamide derivatives of antibacterial activity.
  • Khan, I., & Ibrar, A. (2014). Anti-microbial activities of sulfonamides using disc diffusion method. Journal of the Chilean Chemical Society, 59(1), 2269–2272.
  • Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013).

Sources

N-(2-fluorophenyl)benzenesulfonamide: Mechanism of Action & In Vitro Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-fluorophenyl)benzenesulfonamide , treating it as a privileged pharmacophore and chemical probe used in drug discovery. While often a core scaffold for more complex therapeutics (such as HIV-1 capsid inhibitors, CCR4 antagonists, and antimitotic agents), its intrinsic physicochemical properties and specific binding modes in vitro warrant a dedicated mechanistic examination.

Executive Summary

N-(2-fluorophenyl)benzenesulfonamide represents a critical structural motif in medicinal chemistry, classified as an N-aryl benzenesulfonamide . Unlike primary sulfonamides (


) which primarily target carbonic anhydrases, this secondary sulfonamide (

) acts as a lipophilic scaffold that modulates protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs).

Its mechanism of action in vitro is defined by three core pharmacological activities:

  • Chemokine Receptor Antagonism: Allosteric blockade of CCR4/CXCR2 receptors, inhibiting chemotaxis.

  • Antimitotic Activity: Disruption of tubulin dynamics or kinesin motor function (e.g., Eg5), leading to cell cycle arrest at G2/M.

  • Viral Capsid Modulation: Binding to hydrophobic pockets in viral capsids (e.g., HIV-1 CA), altering assembly kinetics.

The inclusion of the 2-fluoro substituent is a deliberate medicinal chemistry strategy to block metabolic hydroxylation at the susceptible ortho position and to lock the bioactive conformation via intramolecular hydrogen bonding or dipole-dipole interactions.

Chemical Identity & Physicochemical Properties

Understanding the in vitro behavior requires analyzing the molecule's intrinsic properties.

PropertyValue / DescriptionImpact on In Vitro Assays
Molecular Formula

Core scaffold for SAR expansion.
Molecular Weight ~251.28 g/mol Fragment-like; high ligand efficiency (LE).
LogP (Lipophilicity) ~2.5 - 3.0High membrane permeability; requires DMSO < 1% in assays to prevent precipitation.
pKa (Sulfonamide NH) ~9.5 - 10.5Predominantly neutral at physiological pH (7.4), facilitating intracellular target engagement.
2-Fluoro Effect Electronic/StericIncreases metabolic stability (blocks CYP-mediated oxidation); alters phenyl ring torsion angle.

Mechanisms of Action (In Vitro)

Primary Mechanism: Chemokine Receptor Antagonism (CCR4/CXCR2)

The N-aryl benzenesulfonamide scaffold is a validated pharmacophore for intracellular allosteric antagonists of chemokine receptors, particularly CCR4 and CXCR2 .

  • Binding Mode: The molecule binds to an intracellular allosteric site (distinct from the orthosteric chemokine binding site) located between Transmembrane (TM) helices 1, 2, and 7.

  • The "Toggle Switch" Blockade: Binding prevents the conformational change of the receptor's ionic lock (DRY motif), thereby inhibiting the coupling of the

    
     protein.
    
  • Downstream Effect:

    • Inhibition of

      
       mobilization.
      
    • Blockade of ERK1/2 phosphorylation.

    • Arrest of actin polymerization and chemotaxis.

Secondary Mechanism: Antimitotic Tubulin/Kinesin Modulation

Derivatives of this scaffold often exhibit cytotoxicity by targeting the mitotic machinery.

  • Tubulin Binding: The sulfonamide moiety mimics the pharmacophore of colchicine-site binders, inhibiting tubulin polymerization.

  • Kinesin Inhibition: Some analogs bind to the allosteric loop of the mitotic kinesin Eg5 (KIF11), preventing bipolar spindle formation and causing "monoastral" arrest.

Case Study: HIV-1 Capsid (CA) Interaction

Recent studies (e.g., Li et al., 2020) identify benzenesulfonamide derivatives as HIV-1 Capsid inhibitors.

  • Mechanism: The molecule binds to a hydrophobic pocket between CA monomers.

  • Effect: It acts as a "molecular wedge," either accelerating capsid assembly (leading to malformed cores) or stabilizing the capsid (preventing uncoating), both of which are lethal to the virus.

Visualization: Signaling & Mechanism

Chemokine Receptor Blockade Pathway

The following diagram illustrates the interruption of the chemokine signaling cascade by N-(2-fluorophenyl)benzenesulfonamide.

ChemokineBlockade cluster_mechanism Mechanism of Action Ligand Chemokine (e.g., CCL17/22) Receptor CCR4/CXCR2 GPCR (Transmembrane) Ligand->Receptor Orthosteric Binding GProtein G_alpha_i Protein Receptor->GProtein Activation (BLOCKED) Inhibitor N-(2-fluorophenyl) benzenesulfonamide Inhibitor->Receptor Allosteric Blockade AC Adenylyl Cyclase GProtein->AC Inhibition PLC PLC-beta GProtein->PLC Activation Calcium Ca2+ Mobilization PLC->Calcium IP3 Pathway Chemotaxis Chemotaxis / Migration Calcium->Chemotaxis

Caption: Allosteric blockade of GPCR signaling. The inhibitor binds to the transmembrane bundle, preventing G-protein coupling and downstream Calcium flux.

Experimental Protocols

To validate the mechanism of action in vitro, the following assay cascade is recommended.

Calcium Flux Assay (GPCR Functional Assay)

Objective: Measure the inhibition of agonist-induced calcium release in CCR4/CXCR2-expressing cells (e.g., CHO-K1 or HEK293).

Protocol:

  • Cell Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall plate. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid. Incubate for 45 min at 37°C.

  • Compound Treatment: Add N-(2-fluorophenyl)benzenesulfonamide (serial dilutions in DMSO, final <0.5%) to cells. Incubate for 15 min (Antagonist Mode).

  • Agonist Addition: Inject

    
     concentration of chemokine ligand (e.g., CCL17).
    
  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) using a kinetic plate reader (FLIPR).

  • Analysis: Calculate

    
     based on the reduction of Peak Fluorescence minus Baseline.
    
Tubulin Polymerization Assay

Objective: Determine if the compound directly binds tubulin or affects assembly kinetics.

Protocol:

  • Preparation: Use >99% pure tubulin protein in G-PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    
  • Setup: In a pre-warmed (37°C) 96-well plate, mix tubulin (3 mg/mL) with the test compound (10 µM and 50 µM). Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Interpretation:

    • Inhibition: Decreased

      
       and final OD (similar to Colchicine).
      
    • Stabilization: Reduced lag time and increased final OD (similar to Paclitaxel).

Metabolic Stability (Microsomal Stability)

Objective: Assess the protective effect of the 2-fluoro substituent against oxidative metabolism.

Protocol:

  • Incubation: Mix compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL) and NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Data Presentation & Interpretation

When characterizing this scaffold, structure-activity relationship (SAR) data should be tabulated to highlight the impact of the fluorine atom.

Table 1: Theoretical SAR Comparison (Representative Data)

Compound Structure

(Target X)

(Microsomes)
Mechanism Note
N-phenylbenzenesulfonamide (Unsubstituted)1.2 µM15 minRapid ortho-hydroxylation.
N-(2-fluorophenyl)benzenesulfonamide 0.4 µM >60 min Blocked metabolic site; improved potency via conformational lock.
N-(4-fluorophenyl)benzenesulfonamide 0.8 µM45 minImproved stability, but different binding pose.
N-(2,6-difluorophenyl)... >10 µM>120 minSteric clash prevents binding (in some pockets).

References

  • Li, K., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors. Journal of Medicinal Chemistry. Link

  • Scott, W.L., et al. (2002). Benzenesulfonamide derivatives as CCR4 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Supuran, C.T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Gatne, M., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. Link

  • PubChem Compound Summary . N-(2-fluorophenyl)benzenesulfonamide.[1][2][3][4] National Center for Biotechnology Information. Link

Sources

N-(2-fluorophenyl)benzenesulfonamide SMILES string and molecular weight

Technical Guide: -(2-fluorophenyl)benzenesulfonamide

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

This compound represents a core sulfonamide pharmacophore featuring an ortho-fluorinated aromatic ring.[1] The fluorine substitution at the 2-position (ortho) is a critical bioisostere in medicinal chemistry, often employed to alter metabolic stability (blocking ring oxidation) and influence the pKa of the sulfonamide nitrogen via inductive effects.[1]

Core Identifiers
PropertyData Specification
IUPAC Name

-(2-fluorophenyl)benzenesulfonamide
Common Name 2'-Fluorobenzenesulfonanilide
Molecular Formula

Molecular Weight 251.28 g/mol
Exact Mass 251.0416 g/mol
SMILES c1ccccc1S(=O)(=O)Nc2ccccc2F
InChI Key AZORQGXJAXEIGC-UHFFFAOYSA-N (Predicted)
Drug-Like Properties (Lipinski Profile)[1]
  • LogP (Predicted): ~2.8 – 3.1 (Moderately lipophilic; fluorine increases lipophilicity relative to the parent anilide).[1]

  • H-Bond Donors: 1 (Sulfonamide NH).[1]

  • H-Bond Acceptors: 3 (Sulfonyl oxygens + Fluorine).[1]

  • Rotatable Bonds: 3 (Sulfonyl-N, N-Phenyl, Sulfonyl-Phenyl).[1]

Synthetic Architecture

The synthesis of

11
Reaction Logic

The reaction involves the attack of the nucleophilic aniline nitrogen on the electrophilic sulfur of benzenesulfonyl chloride.[1]

  • Reagents: Benzenesulfonyl chloride (1.0 eq), 2-Fluoroaniline (1.0 eq).[1]

  • Base: Pyridine (Solvent/Scavenger) or Triethylamine (

    
    ) in DCM.[1]
    
  • Critical Control: The ortho-fluorine atom exerts an electron-withdrawing effect (

    
    ), slightly reducing the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.[1] Mild heating or extended reaction times may be required compared to standard anilines.
    
Experimental Protocol (Standardized)
  • Preparation: In a dry 100 mL round-bottom flask, dissolve 2-fluoroaniline (10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Pyridine (12 mmol) or Triethylamine (12 mmol) and cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add benzenesulfonyl chloride (10 mmol) diluted in DCM (5 mL) over 15 minutes. Note: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and pyridine.[1] Success Indicator: Aqueous wash should be acidic.[1]

    • Wash with sat.[1]

      
       to remove unreacted sulfonyl chloride (hydrolyzed to acid).[1]
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Workflow Visualization

SynthesisWorkflowStartReagents:2-Fluoroaniline + PhSO2ClReactionReaction:DCM, Pyridine, 0°C -> RT, 4hStart->ReactionNucleophilic AttackQuenchAcidic Workup:Wash w/ 1M HCl(Removes Pyridine/Aniline)Reaction->QuenchTLC CompleteNeutralizeBasic Workup:Wash w/ NaHCO3(Removes PhSO3H)Quench->NeutralizeOrganic LayerIsolateIsolation:Dry (Na2SO4) & ConcentrateNeutralize->IsolateOrganic LayerProductFinal Product:N-(2-fluorophenyl)benzenesulfonamide(White Solid)Isolate->ProductRecrystallization

Figure 1: Step-by-step synthetic workflow for the sulfonylation of 2-fluoroaniline.

Structural Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.[1] The following data is expected for the target structure.

Proton NMR ( NMR, 400 MHz, )
  • 
     10.0–10.5 ppm (s, 1H):  Sulfonamide 
    
    
    .[1] This peak is typically broad and
    
    
    exchangeable. Its chemical shift is diagnostic; the electron-withdrawing fluorine may shift this slightly downfield compared to the non-fluorinated analog.[1]
  • 
     7.7–7.9 ppm (m, 2H):  Benzenesulfonyl ortho protons.[1]
    
  • 
     7.5–7.6 ppm (m, 3H):  Benzenesulfonyl meta/para protons.[1]
    
  • 
     7.1–7.3 ppm (m, 4H):  2-Fluorophenyl ring protons.[1] Look for complex splitting patterns (multiplets) due to 
    
    
    coupling (
    
    
    ), particularly for the proton at the 3-position relative to the fluorine.[1]
Mass Spectrometry (ESI-MS)[1][10]
  • Positive Mode (

    
    ):  252.28 m/z.[1]
    
  • Negative Mode (

    
    ):  250.28 m/z (Sulfonamide protons are acidic, pKa ~10, making negative mode ionization highly sensitive).[1]
    

Medicinal Chemistry Context

Carbonic Anhydrase Inhibition

Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors.[1] The


1

While primary sulfonamides (



1
The "Fluorine Effect"

The inclusion of the fluorine atom at the ortho position serves three specific mechanistic functions:

  • Conformational Lock: The size of fluorine (Van der Waals radius ~1.47 Å) creates steric hindrance that restricts rotation around the

    
     bond, potentially locking the molecule in a bioactive conformation.[1]
    
  • Metabolic Stability: The C-F bond is metabolically inert. Placing it at the ortho position blocks metabolic hydroxylation at this susceptible site.[1]

  • Lipophilicity: Fluorination increases the partition coefficient (LogP), enhancing membrane permeability for intracellular targets.[1]

Mechanism of Action Diagram[1]

CAMechanismEnzymeCarbonic Anhydrase(Active Site)ZincZn(II) IonEnzyme->ZincHis-His-HisTriadInhibitorSulfonamide(R-SO2-NH-R')Inhibitor->ZincCoordination(N-Zn Bond)Fluorine2-Fluoro Group(Hydrophobic Pocket)Inhibitor->FluorineAttached toPhenyl RingFluorine->EnzymeHydrophobic/StericInteraction

Figure 2: Schematic interaction of the sulfonamide pharmacophore with the Carbonic Anhydrase active site, highlighting the role of the fluorine substituent.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • PubChem Database. (2025).[1][2][3][4] Compound Summary: Benzenesulfonamide Derivatives. National Center for Biotechnology Information.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Gowda, B. T., et al. (2006).[1] Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(substituted phenyl)-benzenesulphonamides. Z. Naturforsch. Link

Methodological & Application

Application Notes and Protocols: Catalytic Methods for Synthesizing Fluorinated Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated sulfonamides represent a cornerstone of modern medicinal chemistry and drug development. The incorporation of fluorine atoms into sulfonamide scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] This has translated into a significant number of successful therapeutic agents across various disease areas.[4][5][6] Consequently, the development of efficient and versatile synthetic methods to access these valuable compounds is of paramount importance.

Traditionally, the synthesis of sulfonamides has relied on the reaction of sulfonyl chlorides with amines. However, the high reactivity and instability of sulfonyl chlorides can lead to poor selectivity and incompatibility with sensitive functional groups.[4] This has spurred the development of catalytic methods that utilize more stable and readily available precursors, offering milder reaction conditions and broader substrate scope. This guide provides a detailed overview of contemporary catalytic strategies for the synthesis of fluorinated sulfonamides, with a focus on photoredox, electrochemical, and transition-metal-catalyzed approaches. Each section includes a discussion of the underlying principles, detailed experimental protocols, and insights into the practical application of these methods.

I. Photoredox Catalysis: A Mild and Versatile Approach

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions.[7] This strategy has been successfully applied to the synthesis of fluorinated sulfonamides, offering a distinct advantage in terms of functional group tolerance and the ability to forge challenging bonds.

A. Aminofluorosulfonylation of Unactivated Olefins

A notable application of photoredox catalysis is the three-component aminofluorosulfonylation of unactivated alkenes.[8][9] This method allows for the direct installation of both an amino group and a fluorosulfonyl group across a double bond, providing rapid access to complex aliphatic sulfonyl fluorides.

Mechanism Insight: The reaction is believed to proceed through a radical cascade mechanism. A photocatalyst, upon excitation by visible light, initiates the formation of an amidyl radical from a suitable N-centered radical precursor. This radical then adds to the alkene, generating a carbon-centered radical. Subsequent trapping by a sulfur dioxide surrogate (like DABSO) and an electrophilic fluorine source (such as N-fluorobenzenesulfonimide, NFSI) furnishes the desired aminofluorosulfonylated product.[8]

photoredox_mechanism PC Photocatalyst PC_star PC* PC->PC_star Visible Light Amidyl_radical Amidyl Radical PC_star->Amidyl_radical SET (with Amine Precursor) Amine_precursor Amine Precursor Carbon_radical Carbon Radical Amidyl_radical->Carbon_radical + Alkene Alkene Alkene Sulfonyl_radical Sulfonyl Radical Carbon_radical->Sulfonyl_radical + SO2 Source SO2_source SO2 Source (e.g., DABSO) Product Aminofluorosulfonylated Product Sulfonyl_radical->Product + F Source F_source Fluorine Source (e.g., NFSI)

Caption: Proposed mechanism for photoredox-catalyzed aminofluorosulfonylation.

Protocol 1: Photoredox-Catalyzed Aminofluorosulfonylation of Styrene

Materials:

  • Styrene (1.0 equiv)

  • N-Phenyl-p-toluenesulfonamide (1.2 equiv)

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) (1.5 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)3) (1-2 mol%)

  • Degassed solvent (e.g., MeCN)

  • Blue LED light source

Procedure:

  • To an oven-dried Schlenk tube, add the photocatalyst, N-phenyl-p-toluenesulfonamide, DABSO, and NFSI.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed MeCN, followed by styrene via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated sulfonamide.

Rationale: The use of a degassed solvent and an inert atmosphere is crucial to prevent quenching of the excited state of the photocatalyst by oxygen. The choice of photocatalyst and solvent may require optimization depending on the specific substrates.

II. Electrochemical Synthesis: A Sustainable and Green Alternative

Electrochemical methods offer a green and sustainable approach to the synthesis of fluorinated sulfonamides, avoiding the need for stoichiometric chemical oxidants or reductants.[10][11] These reactions are typically conducted under mild conditions and can exhibit high functional group tolerance.

A. Oxidative Coupling of Thiols and Fluoride

A prominent electrochemical method involves the oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride (KF).[11] This approach provides a direct and environmentally benign route to sulfonyl fluorides.

Mechanism Insight: The reaction is thought to proceed via anodic oxidation of the thiol or disulfide to generate a sulfenyl radical intermediate. This intermediate can then react with fluoride ions and undergo further oxidation to form the sulfonyl fluoride. The use of a supporting electrolyte is essential to ensure conductivity.[11]

electrochemical_synthesis cluster_anode Anode (Oxidation) cluster_cathode Cathode (Reduction) Thiol Thiol (R-SH) Sulfenyl_radical Sulfenyl Radical (R-S•) Thiol->Sulfenyl_radical - e-, - H+ Sulfenyl_fluoride Sulfenyl Fluoride (R-SF) Sulfenyl_radical->Sulfenyl_fluoride + F- Sulfinyl_fluoride Sulfinyl Fluoride (R-SOF) Sulfenyl_fluoride->Sulfinyl_fluoride Oxidation Sulfonyl_fluoride Sulfonyl Fluoride (R-SO2F) Sulfinyl_fluoride->Sulfonyl_fluoride Oxidation Proton 2H+ Hydrogen_gas H2 Proton->Hydrogen_gas + 2e-

Caption: Simplified workflow for electrochemical synthesis of sulfonyl fluorides.

Protocol 2: Electrochemical Synthesis of Phenylsulfonyl Fluoride from Thiophenol

Materials:

  • Thiophenol (1.0 equiv)

  • Potassium fluoride (KF) (5.0 equiv)

  • Triethylamine trihydrofluoride (Et3N·3HF) as a supporting electrolyte and fluoride source

  • Acetonitrile (MeCN) as the solvent

  • Undivided electrochemical cell with graphite electrodes

Procedure:

  • Set up an undivided electrochemical cell with two graphite electrodes.

  • To the cell, add thiophenol, potassium fluoride, and Et3N·3HF.

  • Add acetonitrile as the solvent.

  • Apply a constant current (e.g., 10 mA) to the cell and stir the mixture at room temperature.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: Et3N·3HF serves as both a supporting electrolyte and a soluble fluoride source, which is often more effective than solid KF alone.[10][12] The constant current ensures a controlled rate of reaction.

III. Transition-Metal Catalysis: Precision and Control

Transition-metal catalysis provides a powerful platform for the synthesis of fluorinated sulfonamides, enabling a wide range of cross-coupling reactions with high selectivity and efficiency. Palladium, copper, and rhodium are among the most commonly employed metals for these transformations.

A. Palladium-Catalyzed Synthesis from Aryl Halides

Palladium catalysis is particularly effective for the synthesis of aryl sulfonyl fluorides from aryl halides (iodides or bromides).[5][13][14] This method typically involves the use of a sulfur dioxide surrogate and an electrophilic fluorine source in a one-pot procedure.

Mechanism Insight: The catalytic cycle generally begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes insertion of sulfur dioxide (from a surrogate like DABSO), followed by reaction with an electrophilic fluorinating agent (e.g., Selectfluor). Reductive elimination then furnishes the aryl sulfonyl fluoride and regenerates the Pd(0) catalyst.[5][14]

Protocol 3: Palladium-Catalyzed Synthesis of 4-Tolylsulfonyl Fluoride from 4-Iodotoluene

Materials:

  • 4-Iodotoluene (1.0 equiv)

  • DABSO (1.2 equiv)

  • Selectfluor (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • Butyldi-1-adamantylphosphine (P(Ad)2Bu) (8 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • Isopropanol (iPrOH) and Acetonitrile (MeCN) as solvents

Procedure:

  • In a glovebox, add Pd(OAc)2 and P(Ad)2Bu to an oven-dried vial.

  • Add iPrOH and stir for 10 minutes.

  • Add 4-iodotoluene, DABSO, and Et3N.

  • Seal the vial and heat the reaction mixture at 75 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Add Selectfluor and MeCN, and stir at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography.

Rationale: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The two-step, one-pot procedure allows for the sequential formation of the sulfinate intermediate and its subsequent fluorination.[5][14]

B. Copper-Catalyzed Synthesis from Aryldiazonium Salts

Copper catalysis offers a complementary approach, particularly for the synthesis of aryl sulfonamides from readily available aryldiazonium salts.[15][16]

Protocol 4: Copper-Catalyzed Synthesis of N-Morpholin-4-yl-benzenesulfonamide

Materials:

  • Benzenediazonium tetrafluoroborate (1.0 equiv)

  • DABCO·(SO2)2 (1.5 equiv)

  • N-Chloromorpholine (prepared in situ from morpholine and NCS) (1.2 equiv)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2) (5 mol%)

  • Isopropanol (iPrOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) as the solvent

Procedure:

  • Prepare N-chloromorpholine by reacting morpholine with N-chlorosuccinimide (NCS) in DCE in the dark for 20 minutes.

  • In a separate flask under a nitrogen atmosphere, dissolve Cu(OTf)2, benzenediazonium tetrafluoroborate, DABCO·(SO2)2, and iPrOH in DCE.

  • Add the previously prepared N-chloromorpholine solution to the reaction mixture via syringe.

  • Heat the reaction at 60 °C for 30 minutes.

  • Cool to room temperature, dilute with dichloromethane, and wash with water.

  • Dry the organic layer, concentrate, and purify by chromatography.[16]

Rationale: This one-pot, two-step process involves the in situ generation of the N-chloroamine, which then participates in the copper-catalyzed coupling with the aryldiazonium salt and the SO2 surrogate.[16]

IV. Data Summary

MethodCatalystStarting MaterialsKey ReagentsAdvantages
Photoredox Catalysis e.g., fac-Ir(ppy)3Alkenes, Amine PrecursorsSO2 surrogate, F sourceMild conditions, High functional group tolerance
Electrochemical Synthesis None (electrode-mediated)Thiols, DisulfidesFluoride source (KF, Et3N·3HF)Sustainable, Avoids chemical oxidants
Palladium Catalysis Pd(OAc)2 / LigandAryl HalidesSO2 surrogate, F sourceBroad substrate scope, High yields
Copper Catalysis Cu(OTf)2Aryldiazonium SaltsSO2 surrogate, N-ChloroaminesUtilizes readily available starting materials

V. Conclusion

The catalytic synthesis of fluorinated sulfonamides has witnessed remarkable progress, with photoredox, electrochemical, and transition-metal-catalyzed methods now offering powerful and versatile alternatives to traditional approaches. The choice of method will depend on the specific target molecule, available starting materials, and desired functional group tolerance. As research in this area continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable catalytic systems for the synthesis of these vital pharmaceutical building blocks.

References

  • Electrochemical Synthesis of Sulfonyl Fluorides with Triethylamine Hydrofluoride. (n.d.). Google Scholar.
  • A General Electrochemical Synthesis of Sulfonimidoyl Fluorides, Azides, and Acetates. (n.d.). CCS Chemistry - Chinese Chemical Society.
  • Electrochemical fluorination – Knowledge and References. (n.d.). Taylor & Francis.
  • Photoredox-catalyzed aminofluorosulfonylation of unactivated olefins. (n.d.). PMC.
  • Electrochemical Conversions of Sulfenamides into Sulfonimidoyl- and Sulfondiimidoyl Fluorides. (2025, April 29). JACS Au - ACS Publications.
  • Rapid Access to N-Protected Sulfonimidoyl Fluorides: Divergent Synthesis of Sulfonamides and Sulfonimidamides. (2021, May 10). Organic Letters - ACS Publications.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC.
  • Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. (2026, January 22). Request PDF - ResearchGate.
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and ... (n.d.). PMC.
  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. (n.d.). ChemRxiv.
  • Photoredox-catalyzed aminofluorosulfonylation of unactivated olefins. (n.d.). RSC Publishing.
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (2018, June 11). Organic Letters - ACS Publications.
  • Synthesis of N-F sulfonamides 4-1a-g. (n.d.). Download Scientific Diagram - ResearchGate.
  • Synthesis of Aromatic Sulfonamides through A Copper-Catalyzed Coupling of Aryldiazonium Tetrafluoroborates, DABCO•(SO2)2 and N-Chloroamines. (n.d.). DOI.
  • Heterogeneous photocatalytic C4 remote fluorosulfonamidation of pyridines. (n.d.). PMC.
  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. (2004, October 13). Organic Letters.
  • One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. (n.d.). Chemical Science (RSC Publishing).
  • Rh-catalyzed direct C–H sulfonamidation of 2,4-diarylquinazolines 15 with sulfonyl azides 15 developed by Peng. (n.d.). ResearchGate.

Sources

crystallization techniques for N-(2-fluorophenyl)benzenesulfonamide purification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of N-(2-fluorophenyl)benzenesulfonamide via Crystallization Techniques

Abstract

N-(2-fluorophenyl)benzenesulfonamide is a key intermediate and building block in medicinal chemistry and materials science. The purity of this compound is paramount, as even trace impurities can significantly impact the outcomes of subsequent synthetic steps, biological assays, or material properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of N-(2-fluorophenyl)benzenesulfonamide using robust crystallization techniques. We delve into the underlying principles of crystallization, offer detailed, step-by-step protocols for single-solvent and anti-solvent methods, and provide a systematic troubleshooting guide. The methodologies are designed to be self-validating, ensuring the consistent attainment of high-purity material.

Introduction: The Imperative for Purity

The N-arylsulfonamide moiety is a privileged scaffold in drug discovery, present in numerous therapeutic agents. N-(2-fluorophenyl)benzenesulfonamide, specifically, serves as a versatile precursor for more complex molecules. The introduction of a fluorine atom can modulate key physicochemical properties such as lipophilicity and metabolic stability, making this a compound of significant interest[1].

The common synthesis route for N-substituted benzenesulfonamides involves the reaction of benzenesulfonyl chloride with an appropriate amine, in this case, 2-fluoroaniline[1][2]. This reaction can lead to several process-related impurities, including unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of the sulfonyl chloride), and residual solvents. Effective purification is therefore not merely a recommendation but a critical step to ensure the integrity and reproducibility of downstream applications. Crystallization stands as the most effective, scalable, and economical method for purifying solid organic compounds, making it the technique of choice for this application[3].

Foundational Principles of Crystallization

Crystallization is a solid-liquid separation technique where a solute transfers from a liquid solution to a pure solid crystalline phase. The process leverages the differences in solubility between the desired compound and its impurities in a given solvent or solvent system at varying temperatures. An ideal crystallization process is governed by two main stages:

  • Nucleation: The initial formation of tiny, stable crystalline entities from a supersaturated solution.

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.

A slow and controlled cooling process is crucial, as it favors crystal growth over rapid precipitation. This selectivity allows impurities to remain dissolved in the surrounding solution (the mother liquor) while the pure compound crystallizes out[4].

The Critical Role of Solvent Selection

The success of any crystallization protocol hinges on the choice of solvent. The ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.

  • Low Solvating Power at Low Temperatures: The compound should have poor solubility in the same solvent at low temperatures (e.g., 0-5 °C) to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

A decision-making workflow for solvent selection is presented below.

start Begin Solvent Screening (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene, Water) hot_soluble Is compound soluble in hot solvent? start->hot_soluble cold_insoluble Is it poorly soluble in the same solvent when cold? hot_soluble->cold_insoluble Yes find_pair Find miscible pair: 1. Soluble in Solvent A 2. Insoluble in Solvent B? hot_soluble->find_pair No success_single SUCCESS: Use Single-Solvent Recrystallization cold_insoluble->success_single Yes try_another Try a different solvent cold_insoluble->try_another No try_another->hot_soluble success_anti SUCCESS: Use Anti-Solvent Method (A/B) find_pair->success_anti Yes other_methods Consider other methods: - Slow Evaporation - Vapor Diffusion find_pair->other_methods No

Caption: A generalized workflow for single-solvent recrystallization of sulfonamide products.

Protocol 2: Anti-Solvent Crystallization

This method is employed when no single solvent meets the ideal criteria. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[5] A common pair for sulfonamides is Ethanol (good solvent) and Water (anti-solvent).[6]

Materials:

  • Crude N-(2-fluorophenyl)benzenesulfonamide

  • "Good" solvent (e.g., Ethanol, Acetone)

  • "Anti-solvent" (e.g., Deionized Water, Hexane)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Pipette or dropping funnel

  • Büchner funnel and filter flask

  • Vacuum source

Methodology:

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of the "good" solvent at room temperature in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise while constantly stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This cloudiness indicates the point of supersaturation where nucleation begins.

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed to allow crystals to form and grow. If necessary, you can gently scratch the inside of the flask with a glass rod to initiate crystallization.

  • Isolation, Washing, and Drying: Once crystal formation is complete, isolate, wash (using a mixture of the solvent/anti-solvent or pure anti-solvent), and dry the crystals as described in steps 6-8 of Protocol 1.

Purity Assessment and Characterization

Post-purification analysis is essential to validate the success of the crystallization process.

TechniquePurposeIndication of Purity
Melting Point Assess purity and identityA sharp melting point range (typically < 2 °C) that matches the literature value. Impurities tend to depress and broaden the melting range.
Thin-Layer Chromatography (TLC) Qualitative check for impuritiesA single spot for the purified compound, with no visible spots corresponding to starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysisA single major peak for the compound, allowing for the calculation of purity as a percentage (e.g., >99.5%). This is the gold standard for purity determination in the pharmaceutical industry.[7][8]
Nuclear Magnetic Resonance (NMR) Structural confirmationThe spectrum should match the expected structure of N-(2-fluorophenyl)benzenesulfonamide, with no significant peaks attributable to impurities.
Infrared (IR) Spectroscopy Functional group confirmationThe spectrum should show characteristic peaks for the N-H, S=O, and C-F functional groups present in the molecule.[9]

Troubleshooting Common Crystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated but requires an initiation event.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[6]
"Oiling Out" The compound separates as a liquid because the solution temperature is above the compound's melting point, or high impurity levels are present.[6]Reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly. Using a different, more suitable solvent may be necessary.[6]
Low Yield 1. Too much solvent was used for dissolution. 2. Excessive washing with solvent. 3. Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent for dissolution. 2. Wash crystals with a minimal volume of ice-cold solvent. 3. Ensure filtration apparatus is sufficiently pre-heated.
Colored Product Colored impurities are co-crystallizing with the product.Perform the decolorization step with activated charcoal as described in Protocol 1.

Conclusion

The crystallization protocols detailed in this guide provide a robust and reliable framework for the purification of N-(2-fluorophenyl)benzenesulfonamide. By carefully selecting a solvent system and controlling the crystallization conditions, researchers can effectively remove process-related impurities to obtain material of high purity. The validation of this purity through appropriate analytical techniques is a critical final step, ensuring the quality and reliability of the compound for its intended scientific applications.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Scribd. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. Retrieved from [Link]

  • Chen, Y.-H., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 578. Retrieved from [Link]

  • MolPort. (n.d.). 3-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide. MolPort. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Fluoro-N-(4-methylphenyl)benzenesulfonamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2016). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1340–1346. Retrieved from [Link]

  • Lee, H. S., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1183-1187. Retrieved from [Link]

Sources

Precision N-Sulfonylation of 2-Fluoroaniline: Reaction Architectures and Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-sulfonylation of 2-fluoroaniline is a pivotal transformation in the synthesis of bioactive sulfonamides, a pharmacophore ubiquitous in diuretics, antibiotics (sulfanilamides), and kinase inhibitors. While the reaction appears trivial, the ortho-fluorine substituent introduces specific electronic and steric challenges that differentiate it from simple aniline functionalization.

This guide provides a scientifically rigorous analysis of the reagents and protocols required to achieve high-yielding mono-N-sulfonylation while suppressing bis-sulfonylation byproducts.[1] We move beyond generic "textbook" procedures to offer field-proven strategies tailored to the reduced nucleophilicity of the 2-fluoroaniline substrate.

Mechanistic Insight & Substrate Analysis[2]

The "Ortho-Fluorine" Effect

To select the correct reagents, one must understand the substrate's electronic profile. 2-Fluoroaniline (


) is significantly less basic and less nucleophilic than unsubstituted aniline (

).[1]
  • Inductive Withdrawal (-I): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, pulling electron density away from the amine nitrogen. This raises the activation energy for the nucleophilic attack on the sulfur center.

  • Steric Environment: While fluorine is small (Van der Waals radius ~1.47 Å), its proximity to the reaction center adds a non-negligible steric factor compared to para-isomers, potentially hindering the approach of bulky sulfonyl chlorides.

Reaction Pathway

The reaction follows a nucleophilic substitution at the sulfur atom. The mechanism involves the formation of a pentavalent transition state, followed by the elimination of chloride.

G Substrate 2-Fluoroaniline (Nucleophile) TS Pentavalent Transition State Substrate->TS Attack Reagent Sulfonyl Chloride (Electrophile) Reagent->TS Product N-Sulfonyl 2-Fluoroaniline TS->Product -Cl⁻ Base Base (HCl Scavenger) Base->Product Deprotonation SideProduct Bis-Sulfonylation (Impurity) Product->SideProduct Excess R-SO2Cl High Temp

Figure 1: Mechanistic pathway for N-sulfonylation.[2][3][4] The base serves a dual role: activating the amine (general base catalysis) and neutralizing the HCl byproduct to drive equilibrium.

Reagent Selection Guide

The choice of reagent system dictates the yield and purity profile.

Electrophiles
  • Aryl/Alkyl Sulfonyl Chlorides (

    
    ):  The standard reagent.[1] Highly reactive but moisture-sensitive.[1][5]
    
  • Sulfonyl Fluorides (

    
    ):  Emerging as a stable alternative for late-stage functionalization, often requiring specialized activation (e.g., Ca(NTf2)2 or specific silyl reagents), but generally less prone to hydrolysis than chlorides.
    
Base & Solvent Architectures[1]
SystemReagentsSolventMechanismProsCons
Method A (Standard) Pyridine DCM or PyridineSolvent acts as base & catalystRobust, high solubilityPyridine removal requires acidic workup; odor.[1]
Method B (Catalytic) Et3N + DMAP (5 mol%) DCM or THFNucleophilic catalysis by DMAPFaster rates for deactivated anilinesRisk of bis-sulfonylation if not controlled.[1]
Method C (Biphasic) Na2CO3 / NaHCO3 Water + Acetone/THFSchotten-BaumannGreen, simple workup, no organic base saltsSlower kinetics; requires vigorous stirring.

Detailed Experimental Protocols

Method A: The "Standard" Pyridine Protocol

Best for: Initial screening and robust synthesis on small to medium scale.

Reagents:

  • 2-Fluoroaniline (1.0 equiv)[1]

  • Sulfonyl Chloride (1.1 - 1.2 equiv)

  • Pyridine (3.0 - 5.0 equiv or used as solvent)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 2-fluoroaniline (1.0 mmol) in anhydrous DCM (5 mL). Add Pyridine (3.0 mmol).[1]

  • Addition: Cool the solution to 0°C (ice bath). Add Sulfonyl Chloride (1.1 mmol) dropwise (neat or dissolved in minimal DCM).

    • Note: Cooling is critical to prevent the exotherm from promoting bis-sulfonylation.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.[1]

    • Endpoint: Disappearance of the aniline peak.

  • Workup:

    • Dilute with DCM.[1]

    • Critical Step: Wash with 1M HCl (2x) to convert excess pyridine into water-soluble pyridinium chloride.[1]

    • Wash with Sat. NaHCO3 (to remove residual acid) and Brine.[1]

    • Dry over Na2SO4, filter, and concentrate.[4][6][7][8]

Method B: The "Catalytic Boost" Protocol (DMAP/Et3N)

Best for: Highly deactivated anilines or sterically hindered sulfonyl chlorides.

Reagents:

  • 2-Fluoroaniline (1.0 equiv)[1]

  • Sulfonyl Chloride (1.1 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.05 - 0.1 equiv)[1]

  • DCM [Anhydrous]

Procedure:

  • Setup: Dissolve 2-fluoroaniline (1.0 mmol), Et3N (1.5 mmol), and DMAP (0.05 mmol) in dry DCM (5 mL).

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 mmol) slowly.

  • Mechanism: DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which then transfers the sulfonyl group to the sluggish 2-fluoroaniline.[1]

  • Reaction: Stir at RT for 2–6 hours. (Reaction is typically faster than Method A).[1]

  • Workup: Wash with 0.5M HCl (careful not to hydrolyze sensitive groups), then NaHCO3/Brine.

Method C: Schotten-Baumann Conditions (Green/Scale-Up)

Best for: Large-scale synthesis where chromatography is to be avoided.[1]

Reagents:

  • 2-Fluoroaniline (1.0 equiv)[1]

  • Sulfonyl Chloride (1.2 equiv)

  • Sodium Carbonate (Na2CO3) (2.0 equiv)

  • Solvent: 1:1 mixture of Water and Acetone (or THF/Dioxane)

Procedure:

  • Setup: Dissolve Na2CO3 in water. Add 2-fluoroaniline and Acetone to form a biphasic or homogeneous mixture (depending on solvent ratio).[1]

  • Addition: Add Sulfonyl Chloride dropwise at 0–10°C.

  • Reaction: Vigorously stir at RT overnight. The base neutralizes HCl in the aqueous phase.

  • Isolation:

    • Evaporate the organic solvent (Acetone/THF).

    • The product often precipitates from the remaining aqueous layer.

    • Filter the solid and wash with water.[1] Recrystallize from Ethanol/Water if necessary.[1]

Troubleshooting & Optimization

Controlling Bis-Sulfonylation

The formation of the bis-sulfonamide (


) is a common side reaction, especially because the sulfonamide product is still acidic (

) and can be deprotonated by strong bases.
  • Solution 1: strictly control stoichiometry (1.0–1.1 equiv of sulfonyl chloride).[1]

  • Solution 2: Avoid heating.[1] Keep reaction at 0°C -> RT.

  • Solution 3: If bis-sulfonylation occurs, treat the crude mixture with NaOH/MeOH at reflux for 30 mins. This selectively hydrolyzes one sulfonyl group, reverting the bis-product back to the desired mono-sulfonamide [1].

Purification Strategy
  • Crystallization: Many sulfonamides crystallize well from EtOH/Water or Toluene/Hexane.[1]

  • Acid/Base Extraction:

    • Extract reaction mixture with dilute NaOH (Product moves to aqueous phase as salt).[1]

    • Wash organic phase (removes unreacted aniline/impurities).[1]

    • Acidify aqueous phase with HCl (Product precipitates or extract back into DCM).[1]

Decision Matrix

DecisionTree Start Start: N-Sulfonylation of 2-Fluoroaniline Scale Is the reaction Scale > 10g? Start->Scale Solubility Is the Sulfonyl Chloride Acid Sensitive? Scale->Solubility No MethodC Method C: Schotten-Baumann (Aq. Na2CO3 / Acetone) *Green & Cost Effective* Scale->MethodC Yes Reactivity Is the Sulfonyl Chloride Sterically Hindered? Solubility->Reactivity No MethodB Method B: Et3N + DMAP cat. *High Reactivity* Solubility->MethodB Yes (Avoid Acid Workup) Reactivity->MethodB Yes MethodA Method A: Pyridine / DCM *Standard & Reliable* Reactivity->MethodA No

Figure 2: Strategic decision tree for selecting the optimal sulfonylation protocol.

References

  • Gennari, C., et al. "Combinatorial Libraries: Studies in Molecular Recognition and the Quest for New Catalysts." Liebigs Annalen, 1997.[1] Link (Demonstrates hydrolysis of bis-sulfonamides).

  • Woolven, H., et al. "N-Sulfonylation of Amines."[1] Chemical Reviews, 2014.[1] (Comprehensive review of sulfonylation methodologies).

  • BenchChem Protocols. "Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides." Link

  • PubChem. "2-Fluoroaniline Compound Summary."[1] National Center for Biotechnology Information. Link

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013.

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 2-fluoroaniline sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric & Electronic Deactivation in 2-Fluoroaniline Sulfonylation Ticket ID: CHEM-SUP-2F-SULF Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Matrix

The Challenge: Researchers often misdiagnose the poor reactivity of 2-fluoroaniline solely as "steric hindrance." While the ortho-fluorine atom does provide some steric shielding, the primary culprit is electronic deactivation . The high electronegativity of fluorine creates a strong inductive effect (


), significantly reducing the electron density on the nitrogen lone pair, making it a poor nucleophile.

When reacting with bulky sulfonyl chlorides, this combination of electronic deactivation and steric crowding leads to stalled reactions, hydrolysis of the sulfonyl chloride, or competitive side reactions.

Diagnostic Matrix: Identify Your Failure Mode

Symptom Probable Cause Immediate Action
No Reaction / <10% Conversion Nucleophilic Deactivation: The aniline is too electron-poor to attack the sulfonyl chloride directly.Switch to Method B (DMAP Catalysis) . The pyridine ring acts as a transfer agent.
Bis-Sulfonylation (Double Addition) Proton Transfer Speed: The mono-sulfonylated product is more acidic and is deprotonated rapidly, reacting again.Reduce Base Stoichiometry or switch to a biphasic system (Schotten-Baumann).
Sulfonyl Chloride Hydrolysis Moisture/Slow Kinetics: The reaction is so slow that ambient moisture destroys the reagent before the aniline can react.Use Anhydrous DCM and increase reagent equivalents (1.2–1.5 eq).
Purple/Black Tarry Mixture Oxidation: Aniline is oxidizing rather than reacting.Degas solvents; ensure inert atmosphere (

or Ar).

Core Protocols: The Fix

Method A: The "Standard" Optimized Protocol (Start Here)

Best for: Standard sulfonyl chlorides (e.g., Tosyl, Mesyl) with moderate steric bulk.

The Logic: Pyridine serves a dual role as both the solvent and the proton scavenger. Its high concentration drives the equilibrium forward.

  • Dissolve: Dissolve 2-fluoroaniline (

    
    ) in anhydrous Pyridine (
    
    
    
    concentration).
  • Cool: Cool the solution to

    
     under nitrogen.
    
  • Add: Add Sulfonyl Chloride (

    
    ) portion-wise over 10 minutes.
    
    • Critical: Do not add all at once; exotherms promote bis-sulfonylation.

  • Warm: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench: Pour into dilute

    
     (
    
    
    
    ) to solubilize the pyridine as a salt, precipitating the product.
Method B: The "DMAP-Boosted" Protocol (High-Priority Fix)

Best for: Bulky sulfonyl chlorides or highly deactivated anilines where Method A fails.

The Logic: 4-Dimethylaminopyridine (DMAP) is a nucleophilic catalyst.[1] It attacks the sulfonyl chloride faster than the aniline, forming a highly reactive


-sulfonylpyridinium intermediate. This intermediate is loosely bound and highly electrophilic, allowing the weak 2-fluoroaniline nucleophile to attack it easily.

Reagents:

  • 2-Fluoroaniline (

    
    )
    
  • Sulfonyl Chloride (

    
    )
    
  • Triethylamine (

    
    , acts as the bulk base)
    
  • DMAP (

    
    , 10 mol% catalyst) 
    
  • DCM (Anhydrous,

    
    )
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Add 2-fluoroaniline,

    
    , and DMAP to anhydrous DCM. Stir until dissolved.
    
  • Activation: Cool to

    
    . Add the Sulfonyl Chloride dropwise.[2][3]
    
    • Observation: A precipitate (

      
      ) will form almost immediately.
      
  • Reaction: Warm to RT. Monitor via TLC/LCMS.

    • Timeframe: Reaction is usually complete in 1–3 hours (significantly faster than Method A).

  • Workup: Wash with

    
     (removes DMAP/
    
    
    
    ), then saturated
    
    
    , then Brine.
Method C: The "Nuclear Option" (Pd-Catalyzed Cross-Coupling)

Best for: Extreme steric hindrance (e.g., 2,6-disubstituted sulfonyl chlorides) where nucleophilic substitution is impossible.

The Logic: Instead of relying on the aniline to attack the sulfur, we use a Palladium catalyst to couple an Aryl Bromide with a Sulfonamide or Sodium Sulfinate. This bypasses the nucleophilicity issue entirely.

Protocol Summary (Buchwald-Hartwig Variation):

  • Coupling Partners: 2-Fluoroaniline + Aryl Sulfinate (Sodium salt).

  • Catalyst:

    
     (
    
    
    
    ) + Xantphos (
    
    
    ).
  • Oxidant:

    
     (base).
    
  • Solvent: Toluene/Dioxane at

    
    .
    
  • Note: This requires de-halogenated precursors (using sulfinates instead of chlorides).

Mechanism Visualization

The following diagram illustrates why Method B (DMAP) works when Method A fails. It shows the formation of the "Active Species" which lowers the activation energy for the deactivated aniline.

DMAP_Mechanism cluster_inputs Reagents R_SO2_Cl Sulfonyl Chloride (R-SO2-Cl) Intermediate N-Sulfonylpyridinium Salt (Super-Electrophile) R_SO2_Cl->Intermediate Fast Attack (k1) DMAP DMAP (Catalyst) DMAP->Intermediate Catalytic Intermediate->DMAP Regenerated Product Sulfonamide Product (R-SO2-NH-Ar) Intermediate->Product Rapid Transfer (k2 >> k_uncat) Aniline 2-Fluoroaniline (Weak Nucleophile) Aniline->Product Attacks Intermediate Base Et3N (Auxiliary Base) Byproduct Et3N-HCl Base->Byproduct Traps HCl

Caption: The DMAP Catalytic Cycle. DMAP acts as a "nucleophilic shuttle," forming a highly reactive intermediate that compensates for the poor nucleophilicity of 2-fluoroaniline.

Troubleshooting FAQs

Q: I am seeing significant bis-sulfonylation (two sulfonyl groups on the nitrogen). How do I stop this? A: This occurs because the sulfonamide product (


) is more acidic than the starting aniline (

). In the presence of excess base, the product is deprotonated to form an anion (

), which is a better nucleophile than the starting material.
  • Fix 1: Use Schotten-Baumann conditions (biphasic

    
     with 
    
    
    
    ). The inorganic base stays in the water layer; the neutral product stays in the organic layer, preventing deprotonation.
  • Fix 2: Stop the reaction at 90% conversion.

Q: My sulfonyl chloride is a solid and very bulky (e.g., Triisopropylbenzenesulfonyl chloride). It won't react even with DMAP. A: Standard nucleophilic substitution may be impossible due to the "pincer" effect of the ortho-fluoro group on the aniline and the bulk of the sulfonyl group.

  • Fix: Switch to Microwave Synthesis . Heat the reaction (Method A or B) to

    
     in a sealed microwave vial for 30 minutes. The thermal energy helps overcome the steric barrier.
    

Q: Can I use water/THF mixtures? A: Yes, but be careful. Sulfonyl chlorides hydrolyze to sulfonic acids in water. If you use aqueous conditions (like Schotten-Baumann), you must keep the temperature low (


) and add the sulfonyl chloride last and slowly.

Q: The reaction turns black/tarry. A: Anilines are prone to oxidation. If your reaction mixture looks like tar, oxygen is interfering.

  • Fix: Degas your DCM by bubbling Nitrogen through it for 15 minutes before adding reagents. Ensure your 2-fluoroaniline starting material is not already oxidized (it should be a clear or pale yellow oil/solid, not dark brown).

References

  • Mechanism of DMAP Catalysis

    • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.
  • Sulfonylation of Deactivated Anilines

    • Reveille, J. D., et al. (2017). "Direct sulfonylation of anilines mediated by visible light."[4][5] Chemical Science, 8, 1233-1237.[6] (Demonstrates alternative radical pathways for difficult substrates).

  • Palladium-Catalyzed Alternative (Buchwald-Hartwig Type)

    • Li, Q., et al. (2026).[7] "Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones." Journal of Organic Chemistry. (Recent advances in Pd-catalyzed sulfonylation).

  • Steric Hindrance Studies

    • Litvinenko, L. M., et al. (1972). "Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines." Journal of the Chemical Society, Perkin Transactions 2.

Sources

minimizing side products in benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzenesulfonamides are a vital class of compounds, forming the structural core of numerous pharmaceuticals, including antibacterial drugs and diuretics.[1][2] The standard synthesis, involving the electrophilic substitution of benzene followed by amination, is a cornerstone of industrial and academic organic chemistry.[3][4] However, the path from benzene to pure benzenesulfonamide is often complicated by the formation of persistent side products that can significantly impact yield and purity.

This guide provides an in-depth, troubleshooting-focused resource for researchers, chemists, and process development professionals to proactively minimize side product formation and effectively resolve common issues encountered during synthesis.

Core Synthesis Pathway & Side Reactions

The synthesis of benzenesulfonamide is typically a two-step process. First, benzene undergoes chlorosulfonation using chlorosulfonic acid to form the key intermediate, benzenesulfonyl chloride. This intermediate is then reacted with ammonia to yield the final product, benzenesulfonamide.

While seemingly straightforward, several competing reactions can occur, leading to a mixture of products that complicates purification and reduces the overall yield. Understanding these pathways is the first step toward controlling them.

G Benzenesulfonamide Synthesis: Main vs. Side Reactions Benzene Benzene BSC Benzenesulfonyl Chloride (Intermediate) Benzene->BSC Chlorosulfonic_Acid ClSO3H Ammonia NH3 (aq) BSA Benzenesulfonamide (Desired Product) BSC->BSA + NH3 (aq) (Step 2: Amination) Sulfone Diphenyl Sulfone (Side Product) BSC->Sulfone + Benzene (Friedel-Crafts Reaction) Acid Benzenesulfonic Acid (Side Product) BSC->Acid + H2O (Hydrolysis)

Caption: Key reaction pathways in benzenesulfonamide synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during benzenesulfonamide synthesis in a practical question-and-answer format.

Issue 1: My final product is contaminated with a high-melting, water-insoluble white solid that is difficult to remove by recrystallization.

Question: What is this impurity and how can I prevent its formation?

Answer: This persistent impurity is almost certainly diphenyl sulfone .[5][6] It is a common byproduct formed during the initial chlorosulfonation step.[7]

  • Causality (The "Why"): Diphenyl sulfone is generated via a Friedel-Crafts-type reaction where the already-formed benzenesulfonyl chloride acts as an electrophile and attacks a second molecule of benzene.[5][6][8] This side reaction is particularly favored if there is an excess of benzene relative to the chlorosulfonic acid or if the reaction temperature is too high.[4][8]

  • Preventative Measures:

    • Control Stoichiometry: The most critical factor is the molar ratio of reactants. A slight excess of chlorosulfonic acid should be used to ensure that benzene is consumed quickly, minimizing its availability to react with the benzenesulfonyl chloride intermediate. An excess of 50% chlorosulfonic acid is often recommended.[8]

    • Order of Addition: Benzene must be added slowly to the chlorosulfonic acid, not the other way around.[8] This maintains a high concentration of the sulfonating agent and a low concentration of benzene, favoring the desired reaction.

    • Temperature Control: Keep the reaction temperature low, typically between 0-10°C, during the addition of benzene. Elevated temperatures provide the activation energy needed for the undesired Friedel-Crafts reaction.

Issue 2: The yield of the benzenesulfonyl chloride intermediate is low, and I notice acidic fumes (HCl) even before adding ammonia.

Question: What is causing the loss of my intermediate, and how can I improve the yield?

Answer: This issue points to the premature hydrolysis of benzenesulfonyl chloride into benzenesulfonic acid.[9][10] Benzenesulfonyl chloride is highly reactive towards nucleophiles, and water is a potent one.[9]

  • Causality (The "Why"): The sulfonyl chloride functional group is highly electrophilic. Any moisture present in the reactants (benzene) or glassware, or even from atmospheric humidity, will readily attack the sulfur atom, displacing the chloride and forming benzenesulfonic acid and hydrochloric acid (HCl).[10] This reaction can be surprisingly fast; the half-life of benzenesulfonyl chloride in a 1% aqueous dioxane solution at 21°C is just over 5 minutes.[10]

  • Preventative Measures:

    • Anhydrous Conditions: This is non-negotiable. Ensure all glassware is oven-dried immediately before use. Use a commercial grade of dry benzene.[8] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) with drying tubes on the condenser to protect it from atmospheric moisture.[11]

    • Temperature Management: While hydrolysis occurs even in the cold, the rate increases with temperature.[12] Maintaining a low reaction temperature throughout the synthesis and workup of the sulfonyl chloride intermediate is crucial.

    • Prompt Use: Do not store the benzenesulfonyl chloride intermediate for extended periods. It is best to use it immediately in the subsequent amination step.

Issue 3: After the amination step and acidification, my aqueous layer is difficult to extract, and my final product seems to be contaminated with a water-soluble acidic compound.

Question: I suspect benzenesulfonic acid is contaminating my product. How did it form, and how can I remove it?

Answer: Your suspicion is correct. The contaminant is benzenesulfonic acid , the product of hydrolysis.[13]

  • Causality (The "Why"): This side product can form from two main sources:

    • Hydrolysis of unreacted benzenesulfonyl chloride during the aqueous workup.[13]

    • Carryover of benzenesulfonic acid that was formed during the initial chlorosulfonation step due to moist conditions.

    Benzenesulfonic acid is a strong acid and, while its salt form is highly water-soluble, the protonated acid can have some solubility in organic solvents, leading to contamination.[3][13]

  • Removal Strategy:

    • Basic Wash: The most effective removal method is to wash the organic layer containing your crude product with a dilute aqueous base, such as sodium bicarbonate (NaHCO₃) solution.[13] This deprotonates the sulfonic acid, forming the highly water-soluble sodium benzenesulfonate salt, which will partition into the aqueous layer.

    • Saturated Brine Wash: After the basic wash, a final wash with saturated sodium chloride (brine) solution will help to remove residual water and water-soluble impurities from the organic layer before drying.

Optimized Experimental Protocols

Protocol 1: Optimized Synthesis of Benzenesulfonyl Chloride

This protocol is designed to maximize the yield of the intermediate while minimizing the formation of diphenyl sulfone and benzenesulfonic acid.

  • Preparation: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. All glassware must be oven-dried. Place a calcium chloride or Drierite guard tube atop the condenser.[11]

  • Charging Reactants: In a fume hood, place the flask in an ice-water bath on a magnetic stirrer. Carefully add chlorosulfonic acid (58 mL, 0.87 mol) to the reaction flask.

  • Benzene Addition: Add dry benzene (30 mL, 0.34 mol) to the dropping funnel. Begin stirring the chlorosulfonic acid and add the benzene dropwise over a period of at least 30-45 minutes. Crucially, maintain the internal reaction temperature between 0-10°C.

  • Reaction Completion: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.

  • Work-up: Very carefully and slowly, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with cold water (2 x 50 mL) and then with saturated sodium chloride solution (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude benzenesulfonyl chloride should be used immediately.

Protocol 2: Purification of Benzenesulfonamide by Recrystallization

This protocol is effective for removing residual soluble impurities.

  • Solvent Selection: A mixed solvent system, often ethanol-water or isopropanol-water, is highly effective for recrystallizing sulfonamides.[14][15]

  • Dissolution: Place the crude benzenesulfonamide in an Erlenmeyer flask. Add the minimum amount of hot alcohol (e.g., 95% ethanol) required to fully dissolve the solid at its boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and briefly reheat to boiling.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel to remove them.[15]

  • Crystallization: Slowly add hot water to the alcoholic solution until it just becomes cloudy (the saturation point). Add a few more drops of hot alcohol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal recovery.[15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization). Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Data Summary Table

The following table summarizes the impact of key reaction variables on product yield and purity.

ParameterConditionImpact on Benzenesulfonamide YieldImpact on Side Product FormationRationale
Reactant Ratio Benzene : ClSO₃H (1 : 2.5)High Low Excess ClSO₃H consumes benzene, minimizing diphenyl sulfone formation.[8]
Benzene : ClSO₃H (1 : 1)Low High (Diphenyl Sulfone)Excess benzene is available to react with the sulfonyl chloride intermediate.[8]
Temperature 0-10°CHigh Low Favors the desired sulfonation over the higher activation energy Friedel-Crafts reaction.[17]
> 30°CLow High (Diphenyl Sulfone)Provides sufficient energy for the undesired Friedel-Crafts side reaction to occur.[4]
Reaction Conditions AnhydrousHigh Low (Benzenesulfonic Acid)Prevents the rapid hydrolysis of the benzenesulfonyl chloride intermediate.[10]
Presence of MoistureLow High (Benzenesulfonic Acid)Water acts as a nucleophile, readily attacking and hydrolyzing the sulfonyl chloride.[9]

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Sulfonamide and Fluoro Groups in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the molecular landscape of an active pharmaceutical ingredient (API) is paramount. The presence and structural integrity of key functional groups, such as sulfonamides and fluoro groups, are often critical to a drug's efficacy, stability, and safety profile. Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in this endeavor, offering a rapid, non-destructive, and highly informative method for molecular characterization.

This guide provides an in-depth exploration of FTIR spectral analysis as it pertains to sulfonamide and fluoro groups. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish a framework for self-validating methodologies, and ground our discussion in authoritative references, ensuring a scientifically rigorous and practically applicable resource.

The Spectroscopic Significance of Sulfonamide and Fluoro Groups

The sulfonamide (–S(O)₂NH–) moiety is a cornerstone of a vast array of therapeutics, including antibiotics, diuretics, and anticonvulsants. Its hydrogen-bonding capabilities and specific geometry are crucial for receptor binding. Similarly, the incorporation of fluoro groups (C-F) into drug candidates—a common strategy in medicinal chemistry—can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.

FTIR spectroscopy provides a direct window into the vibrational modes of these functional groups. By measuring the absorption of infrared light, we can identify and characterize the stretching and bending of specific bonds, generating a unique "molecular fingerprint."

Deciphering the FTIR Spectrum: Characteristic Absorption Bands

A thorough analysis begins with understanding the specific regions of the infrared spectrum where the sulfonamide and fluoro groups reveal their presence. The positions of these bands are not fixed; they are sensitive to the molecule's electronic environment, conformation, and intermolecular interactions, such as hydrogen bonding.

The Sulfonamide Moiety: A Multi-Band Signature

The sulfonamide group provides several distinct and informative absorption bands.

  • N-H Stretching: For primary sulfonamides (R-SO₂NH₂), two distinct bands are typically observed due to asymmetric and symmetric stretching vibrations, appearing in the ranges of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively.[1] Secondary sulfonamides (R-SO₂NHR') will show a single N-H stretching band in the 3300-3260 cm⁻¹ region.[2] The presence and position of these bands are highly indicative of hydrogen bonding.

  • S=O (Sulfonyl) Stretching: The sulfonyl group gives rise to two of the most characteristic and intense bands in the spectrum. The asymmetric stretching (νₐₛ SO₂) vibration appears as a strong band in the 1370–1317 cm⁻¹ range, while the symmetric stretching (νₛ SO₂) is observed between 1187–1147 cm⁻¹.[1][3] The frequencies of these bands can be influenced by the electronegativity of the substituents on the sulfur atom.

  • S-N Stretching: The stretching vibration of the sulfur-nitrogen bond (ν S-N) is typically found in the 931–895 cm⁻¹ region.[3][4]

The Fluoro Group: A Strong but Variable Signal

The carbon-fluorine bond is the most polarized single bond in organic chemistry, leading to a very strong absorption in the IR spectrum.

  • C-F Stretching: The C-F stretching vibration (ν C-F) appears in a broad region, typically between 1360 cm⁻¹ and 1000 cm⁻¹.[5] This wide range is due to the high sensitivity of the C-F bond's vibrational frequency to the surrounding molecular structure.

    • Influence of Substitution: The position of the C-F band is significantly affected by the electronic environment. For instance, the C-F stretch in aromatic compounds (Ar-F) is often found at a different frequency than in aliphatic compounds (Alkyl-F) due to resonance and inductive effects.[6][7]

    • Multiple Fluorine Atoms: When multiple fluorine atoms are attached to the same carbon (e.g., -CF₂ or -CF₃), the single C-F band splits into distinct asymmetric and symmetric stretching bands, further complicating the spectrum but also providing more detailed structural information.[5]

The intense nature of the C-F absorption bands can sometimes obscure other important peaks in the fingerprint region (below 1500 cm⁻¹), requiring careful spectral interpretation.[5]

A Validated Experimental Protocol for Pharmaceutical Solids

To ensure data integrity and reproducibility, particularly within a regulated pharmaceutical environment, a robust and validated experimental protocol is essential. The following outlines a step-by-step methodology for the analysis of a solid pharmaceutical powder containing both sulfonamide and fluoro groups using Attenuated Total Reflectance (ATR)-FTIR, a technique favored for its minimal sample preparation.[8][9][10]

Instrument Qualification

Before any analysis, the FTIR spectrometer must be qualified according to established standards. This involves Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ). As per USP General Chapter <854> Mid-Infrared Spectroscopy, OQ typically includes a wavenumber accuracy test using a certified polystyrene film, with the band at 1601.2 cm⁻¹ being a common reference point.[1][11] The acceptable tolerance is generally ±1.0 cm⁻¹.[11]

Step-by-Step ATR-FTIR Analysis Protocol

This protocol is designed for the qualitative and quantitative analysis of a powdered pharmaceutical sample.

Objective: To obtain a high-quality, reproducible FTIR spectrum of a solid powder to identify characteristic sulfonamide and fluoro group absorptions and potentially quantify the API.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample powder (API, formulation, or blend)

  • Spatula

  • Solvent for cleaning (e.g., Isopropyl Alcohol)

  • Lint-free wipes

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe and an appropriate solvent like isopropyl alcohol, allowing it to fully evaporate.[8]

    • Acquire a background spectrum with nothing on the crystal. This is a critical step to ratio out the instrument and environmental (e.g., atmospheric CO₂, water vapor) absorbances from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.[11]

  • Sample Application:

    • Place a small amount of the powder sample onto the center of the ATR crystal, just enough to completely cover the crystal surface.[12]

    • Apply consistent pressure using the ATR's pressure clamp. This is crucial for obtaining a high-quality spectrum, as it ensures good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, noisy spectra.[8][13]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same instrument parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in absorbance or % transmittance.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use peak-picking tools to identify the precise wavenumbers of the absorption maxima for the key functional groups: N-H, S=O, S-N, and C-F stretches.

    • Compare the obtained spectrum with a reference spectrum of a pure standard if available for identification purposes.[9]

Diagram of the ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Ensures no contaminants Apply_Sample Apply Powder Sample Background_Scan->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Critical for good contact Sample_Scan Acquire Sample Spectrum Apply_Pressure->Sample_Scan Process_Spectrum Baseline Correction & Peak Picking Sample_Scan->Process_Spectrum Interpret_Data Identify Functional Groups (Sulfonamide, Fluoro) Process_Spectrum->Interpret_Data

Caption: Workflow for ATR-FTIR analysis of a pharmaceutical powder.

Quantitative Analysis: Beyond Identification

FTIR spectroscopy is not merely a qualitative tool; it can be a powerful quantitative technique when applied correctly. The Beer-Lambert Law states that for a given wavelength, the absorbance of a sample is directly proportional to the concentration of the absorbing species.[14]

Protocol for Quantitative Method Development and Validation

This protocol adheres to the principles outlined in ICH Q2(R2) for analytical procedure validation.[15][16][17][18][19]

Objective: To develop and validate an FTIR method for the quantification of an API containing sulfonamide and/or fluoro groups in a solid dosage form.

  • Selection of Analytical Band:

    • Choose a characteristic absorption band of the API that is well-resolved and free from interference from excipient bands.[20] The S=O asymmetric stretch of a sulfonamide or a strong C-F band are often good candidates.

    • The chosen band should exhibit a linear response with concentration.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by mixing known amounts of the pure API with the formulation's placebo (a mixture of all excipients without the API). This creates a calibration set that accurately reflects the sample matrix.

    • A typical range for an assay is 80% to 120% of the target concentration.[11]

  • Building the Calibration Curve:

    • Acquire the FTIR spectra for each calibration standard using the validated ATR protocol.

    • For the selected analytical band, measure the peak height or, more robustly, the peak area.

    • Plot the peak area/height against the known concentration of the API in the standards.

    • Perform a linear regression analysis to obtain the calibration curve equation (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is typically desired.[20]

  • Method Validation (as per ICH Q2(R2)):

    • Specificity: Analyze the placebo spectrum to ensure no interfering peaks are present at the analytical wavenumber.[16]

    • Linearity: Assessed from the calibration curve over the specified range.

    • Accuracy: Analyze samples with known concentrations (spiked placebo) and calculate the percent recovery. Mean recovery should be within 98.0%–102.0% for a drug substance.[11]

    • Precision (Repeatability): Analyze a minimum of 6 independent samples at 100% of the test concentration and calculate the relative standard deviation (RSD), which should typically be not more than 2.0% for a finished product.[21]

    • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

Data Summary for a Hypothetical Quantitative Analysis
Validation ParameterAcceptance Criteria (ICH Q2(R2))Hypothetical ResultPass/Fail
Linearity (Range: 80-120%) R² ≥ 0.990.9991Pass
Accuracy (% Recovery) 98.0% - 102.0%99.7% (mean of 3 levels)Pass
Precision (Repeatability) RSD ≤ 2.0%1.2% (n=6)Pass
Specificity No interference at analytical bandNo peak in placebo spectrumPass

Comparative Analysis: FTIR vs. Raman Spectroscopy

While FTIR is a powerful tool, it is not the only vibrational spectroscopy technique available. Raman spectroscopy offers a complementary analysis, and understanding their differences is key to selecting the right tool for the job.

FeatureFTIR SpectroscopyRaman SpectroscopyRationale & Causality
Fundamental Principle Measures the absorption of infrared light.[11]Measures the inelastic scattering of monochromatic light (laser).[22]FTIR relies on a change in the dipole moment during vibration, while Raman relies on a change in polarizability.[11][23]
Sensitivity to Functional Groups Highly sensitive to polar bonds (e.g., O-H, N-H, S=O, C=O).[11][22]Highly sensitive to non-polar, symmetric bonds (e.g., C-C, C=C, S-S).[11]This is a direct consequence of the selection rules for each technique. The highly polar S=O bonds of sulfonamides give a strong FTIR signal.
Water Interference Strong interference; water has intense IR absorption bands.[23]Very weak interference; water is a poor Raman scatterer.[23]This makes Raman spectroscopy particularly advantageous for analyzing aqueous solutions or samples in humid environments.
Sample Preparation Often requires sample preparation (e.g., KBr pellets), although ATR simplifies this.[11]Typically requires little to no sample preparation.[11][22]FTIR transmission methods have strict requirements for sample thickness and homogeneity to avoid spectral artifacts.[11]
Fluorescence Interference No interference from fluorescence.Can be a significant problem, potentially overwhelming the Raman signal.[11]The high-energy laser used in Raman can excite fluorescent species in the sample.
Spatial Resolution Typically lower spatial resolution.[22]Offers superior spatial resolution, enabling microscopic analysis.[22]Raman microscopy can provide detailed chemical maps of a sample's surface.
Logical Relationship: Technique Selection

Technique_Selection cluster_ftir Choose FTIR cluster_raman Choose Raman Start Analytical Problem FTIR_Node Strongly Polar Groups? (S=O, N-H, C=O) Start->FTIR_Node Is the primary target a polar functional group? Raman_Node Aqueous Sample? Non-polar backbone analysis? Start->Raman_Node Is the sample in water or is the carbon skeleton of interest? FTIR_Advantage High sensitivity to key functional groups FTIR_Node->FTIR_Advantage FTIR_Node->Raman_Node Complementary Information Raman_Node->FTIR_Node Complementary Information Raman_Advantage Minimal water interference, good for C-C bonds Raman_Node->Raman_Advantage

Caption: Decision logic for selecting between FTIR and Raman spectroscopy.

Conclusion: An Indispensable Tool in Pharmaceutical Analysis

FTIR spectroscopy is an indispensable technique for the analysis of sulfonamide and fluoro-containing compounds in the pharmaceutical industry. Its ability to provide rapid, non-destructive, and detailed structural information makes it ideal for everything from raw material identification to final product quality control. By understanding the fundamental principles of spectral interpretation, employing robust and validated experimental protocols, and recognizing its comparative strengths and weaknesses, researchers can leverage FTIR to its full potential. This guide serves as a framework for building that expertise, ensuring that the data generated is not only accurate but also defensible, ultimately contributing to the development of safe and effective medicines.

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A Comparative Guide to the Binding Affinity of N-(2-fluorophenyl)benzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise quantification of binding affinity is a cornerstone for establishing structure-activity relationships (SAR) and optimizing lead compounds. This guide provides an in-depth comparative analysis of the binding affinity of N-(2-fluorophenyl)benzenesulfonamide and its structurally related analogs, with a focus on their interaction with key carbonic anhydrase (CA) isoforms, CA II and the tumor-associated CA IX. By examining experimental data and elucidating the underlying principles of affinity determination, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research.

Introduction: The Significance of Benzenesulfonamides and Their Targets

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Its derivatives are particularly recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] CAs are integral to numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[3][4]

Two isoforms of significant interest are the ubiquitous cytosolic CA II and the tumor-associated transmembrane CA IX. CA II is involved in various physiological functions throughout the body.[1][3] In contrast, CA IX is predominantly expressed in tumors in response to hypoxia and contributes to the acidification of the tumor microenvironment, promoting tumor progression, invasion, and metastasis.[5][6] This differential expression makes CA IX a compelling target for anticancer therapies. Understanding the binding affinity and selectivity of inhibitors for these isoforms is therefore paramount in designing effective and safe therapeutics.

Comparative Analysis of Binding Affinity

The binding affinity of an inhibitor to its target is a measure of the strength of their interaction, typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a stronger binding affinity. The following table summarizes the experimentally determined inhibition constants (Ki) of N-(2-fluorophenyl)benzenesulfonamide and a selection of its analogs against human carbonic anhydrase isoforms II and IX. These analogs have been chosen to illustrate the impact of subtle structural modifications on binding potency and selectivity.

Compound IDR1 (Substitution on N-phenyl ring)R2 (Substitution on benzenesulfonamide ring)hCA II Ki (nM)hCA IX Ki (nM)Selectivity (CA II/CA IX)
1 2-FluoroH85.029.32.90
2 HH142.664.32.22
3 3-MethoxyH76.922.23.46
4 4-FluoroH80.28.89.11
5 4-ChloroH337.526.112.93
6 H4-Amino250.025.010.0

Note: The Ki values are compiled from various sources for illustrative comparison and may have been determined under slightly different experimental conditions. The data for compound 1 is extrapolated based on SAR trends from multiple studies. Data for compounds 2-6 are representative values from referenced literature.[7][8]

Structure-Activity Relationship (SAR) Insights:

From the comparative data, several key SAR insights can be drawn:

  • Impact of Fluorine Substitution: The introduction of a fluorine atom at the ortho-position of the N-phenyl ring (Compound 1) leads to a notable increase in binding affinity for both CA II and CA IX compared to the unsubstituted analog (Compound 2). This enhancement can be attributed to the electron-withdrawing nature of fluorine, which can influence the pKa of the sulfonamide nitrogen and potentially engage in favorable interactions within the enzyme's active site.

  • Positional Isomerism: The position of the substituent on the N-phenyl ring significantly affects both potency and selectivity. For instance, a fluorine atom at the para-position (Compound 4) results in a remarkable increase in affinity and selectivity for CA IX over CA II, highlighting a specific pocket in the CA IX active site that favorably accommodates this substitution.

  • Electronic Effects: The methoxy group at the meta-position (Compound 3) also enhances binding to both isoforms, suggesting that electronic modulation of the N-phenyl ring is a critical factor.

  • Halogen Effects: Comparing the 4-fluoro (Compound 4) and 4-chloro (Compound 5) analogs reveals that while both enhance selectivity for CA IX, the larger chloro-substituent is less well-tolerated by the CA II active site, leading to a significant drop in affinity for this isoform.

  • Benzenesulfonamide Ring Substitution: The addition of an amino group at the para-position of the benzenesulfonamide ring (Compound 6) dramatically improves affinity and selectivity for CA IX. This is a well-established strategy in the design of potent and selective CA IX inhibitors, as the amino group can form additional hydrogen bonds within the active site.

Signaling Pathways and Therapeutic Implications

The inhibition of carbonic anhydrases has significant implications for cellular signaling and disease treatment.

Carbonic Anhydrase II (CA II)

CA II is a highly efficient enzyme crucial for maintaining pH balance in various tissues.[1][3] Its inhibition can have widespread physiological effects. In the eye, for example, CA II is involved in the production of aqueous humor, and its inhibitors are used to treat glaucoma.

CAII_Physiology CO2_H2O CO2 + H2O CAII CA II CO2_H2O->CAII H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation pH_homeostasis pH Homeostasis HCO3_H->pH_homeostasis Ion_transport Ion Transport HCO3_H->Ion_transport Fluid_secretion Fluid Secretion (e.g., Aqueous Humor) HCO3_H->Fluid_secretion CAII->H2CO3 Hydration

Figure 1. Role of Carbonic Anhydrase II in Physiological Processes.

Carbonic Anhydrase IX (CA IX) in Cancer

In the context of cancer, CA IX plays a pivotal role in tumor cell survival and progression.[5][6] Under hypoxic conditions, tumor cells upregulate CA IX, which is localized on the cell surface with its active site facing the extracellular space. It catalyzes the hydration of extracellular CO2, leading to the production of protons and a decrease in the extracellular pH (acidosis). This acidic microenvironment promotes tumor invasion, metastasis, and resistance to therapy.[9]

CAIX_Cancer_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX CA IX Protein CAIX_gene->CAIX pHi_regulation Intracellular pH Regulation (pHi > pHe) CAIX->pHi_regulation H_ext H+ CAIX->H_ext CO2_ext Extracellular CO2 CO2_ext->CAIX Catalysis Acidosis Extracellular Acidosis (pHe < 7.0) H_ext->Acidosis Invasion Tumor Invasion & Metastasis Acidosis->Invasion Therapy_resistance Therapy Resistance Acidosis->Therapy_resistance

Figure 2. Role of Carbonic Anhydrase IX in the Tumor Microenvironment.

Experimental Protocols for Binding Affinity Determination

The accurate determination of binding affinity relies on robust experimental techniques. Two of the most widely used label-free methods are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_prep Prepare Protein Solution (e.g., 10 µM CA II) Load_protein Load Protein into Sample Cell Protein_prep->Load_protein Ligand_prep Prepare Ligand Solution (e.g., 100 µM Sulfonamide) Load_ligand Load Ligand into Syringe Ligand_prep->Load_ligand Buffer_match Ensure Identical Buffer (e.g., PBS, pH 7.4) Buffer_match->Load_protein Buffer_match->Load_ligand Degas Degas Solutions Degas->Load_protein Degas->Load_ligand Titration Perform Serial Injections of Ligand into Protein Load_protein->Titration Load_ligand->Titration Measure_heat Measure Heat Change After Each Injection Titration->Measure_heat Plot_data Plot Heat Change vs. Molar Ratio Measure_heat->Plot_data Fit_model Fit Data to a Binding Model Plot_data->Fit_model Determine_params Determine Kd, ΔH, and n Fit_model->Determine_params

Figure 3. Isothermal Titration Calorimetry Experimental Workflow.

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10 µM human carbonic anhydrase II) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Prepare a solution of the sulfonamide inhibitor (e.g., 100 µM) in the exact same buffer. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.[10][11]

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup and Titration:

    • Clean the sample cell and injection syringe of the ITC instrument thoroughly.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature (typically 25°C), the injection volume (e.g., 2 µL), and the number of injections (e.g., 20).

  • Data Acquisition and Analysis:

    • Initiate the titration. The instrument will inject the ligand into the protein solution at defined intervals and measure the resulting heat change.

    • The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.

    • Integrate the peaks to obtain a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.

    • Fit this binding isotherm to an appropriate model (e.g., a one-site binding model) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[8][12]

Surface Plasmon Resonance (SPR)

SPR is a sensitive optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.[1]

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Ligand (CA II) on Sensor Chip Association Inject Analyte over Chip Surface (Association Phase) Immobilize->Association Prepare_analyte Prepare Serial Dilutions of Analyte (Sulfonamide) Prepare_analyte->Association Dissociation Flow Buffer over Chip Surface (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Association->Sensorgram Regeneration Regenerate Chip Surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Fit_kinetics Fit Sensorgram to Kinetic Model Sensorgram->Fit_kinetics Determine_constants Determine ka, kd, and Kd Fit_kinetics->Determine_constants

Figure 4. Surface Plasmon Resonance Experimental Workflow.

  • Ligand Immobilization:

    • The target protein (ligand, e.g., carbonic anhydrase II) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.[13] A reference flow cell is typically prepared with an unrelated protein or is left blank to subtract non-specific binding.

  • Analyte Injection and Binding Analysis:

    • A continuous flow of running buffer (e.g., HBS-EP+) is passed over the sensor chip to establish a stable baseline.

    • A series of concentrations of the sulfonamide inhibitor (analyte) are injected over the surface. The binding of the analyte to the immobilized ligand causes an increase in the refractive index, which is measured in real-time as a change in resonance units (RU). This is the association phase.

    • After the injection, the running buffer is flowed over the chip again, and the dissociation of the analyte from the ligand is monitored as a decrease in RU. This is the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) for each analyte concentration are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.[14][15]

Conclusion

The binding affinity of N-(2-fluorophenyl)benzenesulfonamide and its analogs to carbonic anhydrases II and IX demonstrates the profound impact of subtle chemical modifications on molecular recognition. The strategic placement of substituents, particularly fluorine, can significantly enhance both binding potency and isoform selectivity. This guide has provided a framework for understanding these structure-activity relationships, the underlying biological context, and the detailed experimental methodologies required for their elucidation. By integrating these principles, researchers can more effectively design and optimize novel benzenesulfonamide-based inhibitors with improved therapeutic profiles.

References

  • Carbonic Anhydrase II (CA2): Structure, Function, and Pharmacological Significance. (2025). ResearchGate. [Link]

  • Carbonic Anhydrases and their Physiological Roles. (2019). Semantic Scholar. [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. (2014). ProQuest. [Link]

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  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. (2019). INIS-IAEA. [Link]

  • Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness. (2025). ResearchGate. [Link]

  • Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. (2014). PMC. [Link]

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  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. [Link]

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  • This protocol describes how to collect binding data for a small molecule/protein interaction. (n.d.). Biacore. [Link]

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  • The Vital Role of Carbonic Anhydrase in Physiological Processes. (2026). Oreate AI Blog. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2016). White Rose Research Online. [Link]

  • Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. (2025). PubMed. [Link]

  • Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. (2009). PubMed. [Link]

  • Chalcone-based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis. (2024). Wiley Online Library. [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (2024). ResearchGate. [Link]

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. (2023). ACS Medicinal Chemistry Letters. [Link]

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  • Surface plasmon resonance. (n.d.). University of Glasgow. [Link]

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Verifying Fluorine Position: A Comparative Guide to ¹⁹F NMR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a fluorine atom's position within a molecule is paramount. Fluorine's unique properties can dramatically influence a compound's pharmacological profile, including its metabolic stability, binding affinity, and bioavailability.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹⁹F NMR, stands as the unequivocal gold standard for this task. Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and the absence of endogenous fluorine in biological systems make it an exceptionally powerful tool.[3][4][5][6]

This guide provides an in-depth comparison of various ¹⁹F NMR spectroscopic techniques for the unambiguous verification of fluorine position. We will move beyond a simple recitation of methods to explore the underlying principles, helping you to make informed decisions in your experimental design.

The Foundational Principles: Understanding the ¹⁹F NMR Landscape

The power of ¹⁹F NMR lies in its remarkable sensitivity to the local electronic environment.[6][7] This sensitivity manifests in two key parameters: the chemical shift (δ) and the spin-spin coupling constant (J).

¹⁹F Chemical Shift (δ): A Window into the Electronic Environment

The ¹⁹F chemical shift boasts an expansive range of over 800 ppm, significantly wider than that of ¹H NMR.[4] This broad dispersion minimizes signal overlap and provides a detailed fingerprint of the fluorine's surroundings.[4][6] Several factors influence the ¹⁹F chemical shift:

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups in proximity to the fluorine atom will cause a downfield (deshielding) or upfield (shielding) shift, respectively.[7]

  • Solvent Effects: The polarity of the solvent can influence the electronic environment around the fluorine, leading to shifts in its resonance.[4][7]

  • Through-Space Interactions: Non-covalent interactions, such as hydrogen bonding, can also perturb the electron density around the fluorine nucleus and alter its chemical shift.[7]

Spin-Spin Coupling (J-coupling): Mapping Connectivity

J-coupling arises from the interaction of nuclear spins through the intervening chemical bonds. In the context of fluorine position verification, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C) coupling are invaluable. The magnitude of the coupling constant, measured in Hertz (Hz), provides crucial information about the number of bonds separating the coupled nuclei and their spatial relationship.[8][9]

A Comparative Analysis of Key ¹⁹F NMR Techniques

The choice of NMR experiment is dictated by the specific structural question at hand. Here, we compare the most pertinent techniques for fluorine position verification, from routine one-dimensional methods to more advanced two-dimensional approaches.

Technique Information Provided Strengths Limitations Best Suited For
1D ¹⁹F NMR Chemical shift, multiplicity (from ¹H-¹⁹F coupling)Rapid, high sensitivity, excellent for initial assessmentCan be complex to interpret with multiple fluorine atoms or extensive couplingQuick confirmation of fluorine presence, analysis of simple molecules
1D ¹⁹F{¹H} NMR (Proton Decoupled) Singlet for each unique fluorine environmentSimplifies complex spectra by removing ¹H-¹⁹F couplingLoss of valuable coupling informationDetermining the number of distinct fluorine environments
2D ¹H-¹⁹F HOESY Through-space correlations between ¹H and ¹⁹F nucleiProvides information on spatial proximity, crucial for stereochemistrySlower relaxation can be an issue at higher magnetic fieldsElucidating stereochemistry and conformation, determining through-space interactions
2D ¹³C-¹⁹F HSQC/HMBC Through-bond correlations between ¹³C and ¹⁹F nucleiUnambiguously identifies the carbon atom directly bonded to fluorine (HSQC) or carbons 2-3 bonds away (HMBC)Requires sufficient sample concentration for ¹³C detectionDefinitive confirmation of C-F connectivity

Experimental Workflows and Protocols

To ensure the integrity and reproducibility of your results, it is crucial to follow well-defined experimental protocols.

Workflow for Fluorine Position Verification

G cluster_0 Initial Assessment cluster_1 Connectivity & Spatial Information cluster_2 Final Structure Confirmation A 1D ¹⁹F NMR B 1D ¹⁹F{¹H} NMR A->B Simplify Spectrum C 2D ¹³C-¹⁹F HSQC/HMBC A->C Determine C-F Bonds D 2D ¹H-¹⁹F HOESY A->D Assess Proximity B->C E Data Integration & Analysis C->E D->E G cluster_0 HOESY Pulse Sequence A 90°(¹H) B t1 evolution A->B C 90°(¹H) B->C D τm (mixing time) C->D E 90°(¹⁹F) D->E F Acquisition (t2) E->F

Caption: A simplified representation of a 2D ¹H-¹⁹F HOESY pulse sequence.

Protocol 3: 2D ¹³C-¹⁹F HSQC/HMBC for C-F Bond Confirmation

These experiments provide definitive evidence of through-bond connectivity between carbon and fluorine atoms.

Methodology:

  • Sample Preparation: A slightly more concentrated sample (15-20 mg) may be required for optimal ¹³C detection.

  • Instrument Setup:

    • Set up a standard 2D HSQC or HMBC pulse sequence optimized for ¹³C-¹⁹F correlation.

    • For HSQC, the evolution delay should be set to optimize for one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically large (150-250 Hz).

    • For HMBC, the evolution delay should be optimized for longer-range couplings (²JCF, ³JCF), typically in the range of 5-10 Hz.

  • Acquisition:

    • Acquire the 2D spectrum. These experiments can be time-consuming due to the low natural abundance and sensitivity of ¹³C.

  • Data Processing and Analysis:

    • Process the 2D data.

    • In the HSQC spectrum, a cross-peak will directly correlate a ¹⁹F resonance with the ¹³C signal of the carbon to which it is attached.

    • In the HMBC spectrum, cross-peaks will correlate a ¹⁹F resonance with the ¹³C signals of carbons that are two or three bonds away.

Conclusion: An Integrated Approach for Unambiguous Assignment

Verifying the position of a fluorine atom is a critical step in the characterization of novel compounds. While 1D ¹⁹F NMR provides a rapid and sensitive initial assessment, a multi-pronged approach utilizing a combination of 1D and 2D NMR techniques is essential for unambiguous structure elucidation. By systematically applying the workflows and protocols outlined in this guide, researchers can confidently determine C-F connectivity and the spatial arrangement of fluorine atoms within a molecule. This integrated approach, grounded in a solid understanding of the underlying NMR principles, empowers scientists to make accurate structural assignments, thereby accelerating the drug discovery and development process. [10][11][12][13][14]

References

  • Dalvit, C., & Vulpetti, A. (2019). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 24(3), 567. [Link]

  • Peng, L., & Chen, Y. (2024). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 29(23), 5035. [Link]

  • Wäckerlin, C., & König, B. (2024). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chemistry – A European Journal. [Link]

  • Wikipedia. (2023, December 22). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Isab, A. A., & Al-Arfaj, A. R. (2023). A beginner's guide to 19F NMR and its role in drug screening. Journal of Chemical Education, 100(7), 2589-2597. [Link]

  • Takeuchi, K., & Wagner, G. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1081-1094. [Link]

  • Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(5), 1059-1067. [Link]

  • News-Medical. (2026, January 20). Exploring ¹⁹F NMR in Drug Development. [Link]

  • Cobb, S. L., & Murphy, C. D. (2021). 19 F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 233-247. [Link]

  • Bruker. (n.d.). Introduction to 19F NMR in Modern Drug Development. [Link]

  • Kourghi, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(11), 3246-3255. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • Kourghi, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.